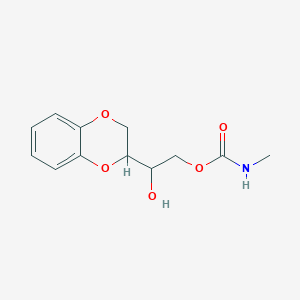
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MDMA, or ecstasy, and has been used recreationally as a drug. However,
作用机制
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability. However, MDMA can also have negative effects, such as increased heart rate and blood pressure, as well as dehydration and hyperthermia.
生化和生理效应
MDMA has been shown to have a variety of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, MDMA can also increase the release of oxytocin, a hormone that is associated with social bonding and trust. MDMA has also been shown to increase heart rate and blood pressure, as well as cause dehydration and hyperthermia.
实验室实验的优点和局限性
MDMA has several advantages as a tool for scientific research. It can be used to study the role of neurotransmitters in brain function and behavior, as well as the potential use of psychoactive substances for therapeutic purposes. However, MDMA also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the use of MDMA in research can be controversial due to its history of recreational use.
未来方向
There are several future directions for research on MDMA. One area of research is focused on the use of MDMA-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is focused on the development of new compounds that have similar effects to MDMA, but with fewer negative side effects. Additionally, research is needed to better understand the long-term effects of MDMA use, both recreationally and therapeutically.
合成方法
MDMA can be synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including the isolation of safrole, its conversion to isosafrole, and the subsequent conversion of isosafrole to MDMA. The synthesis of MDMA is a complex process that requires specialized equipment and expertise.
科学研究应用
MDMA has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA can help patients with PTSD to process traumatic memories and reduce symptoms of anxiety and depression.
Another area of research has focused on the use of MDMA as a tool for neuroscience research. MDMA has been shown to increase the release of serotonin and other neurotransmitters in the brain, which can help researchers to better understand the role of these chemicals in brain function and behavior.
属性
CAS 编号 |
13973-72-3 |
|---|---|
产品名称 |
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
分子式 |
C12H15NO5 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-13-12(15)17-6-8(14)11-7-16-9-4-2-3-5-10(9)18-11/h2-5,8,11,14H,6-7H2,1H3,(H,13,15) |
InChI 键 |
FZSIVUZWRRJFSM-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
规范 SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



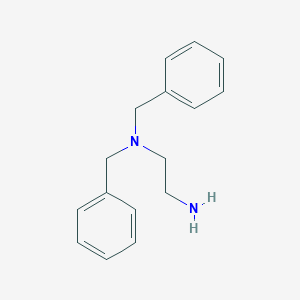
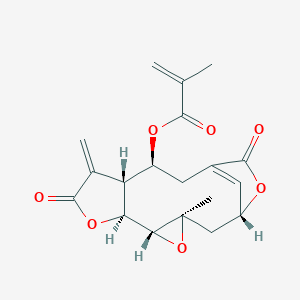
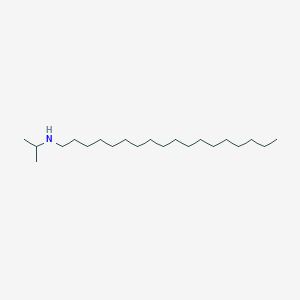
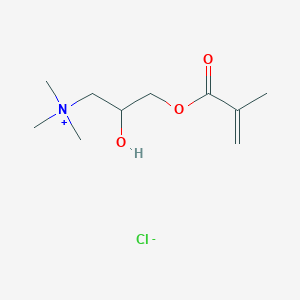
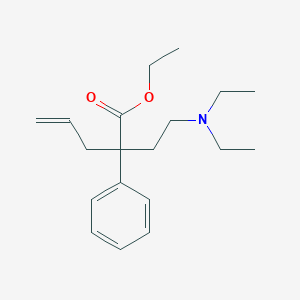
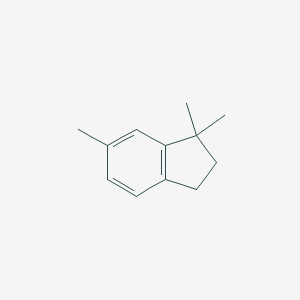
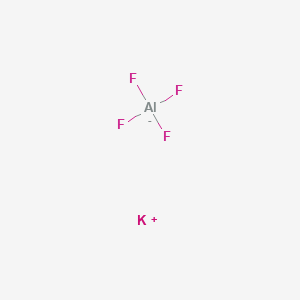
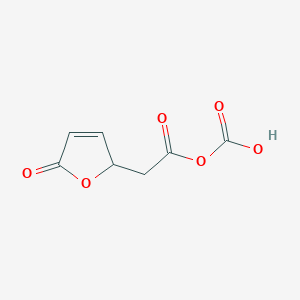
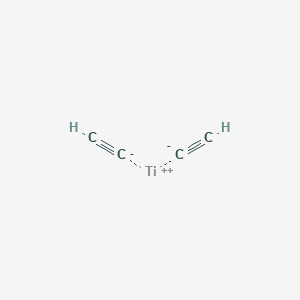
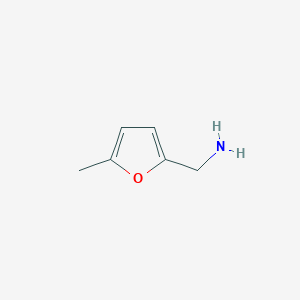

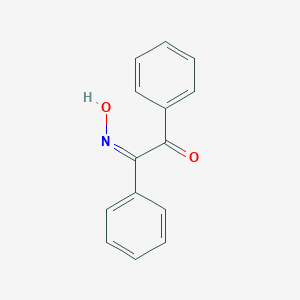
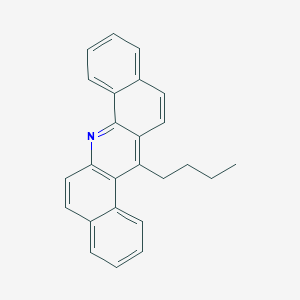
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)